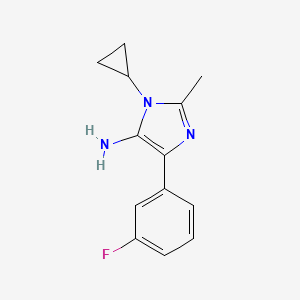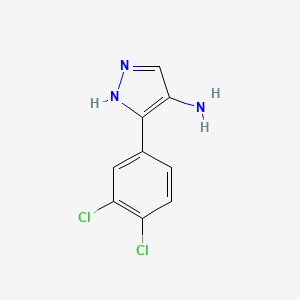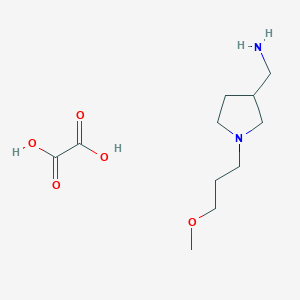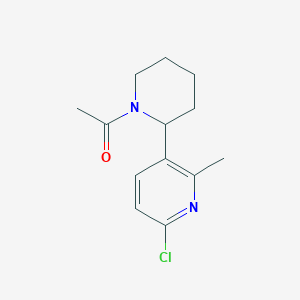
1-(3,4-difluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-difluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a difluorophenyl group, an ethyl group, and a carboxylic acid group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a substitution reaction using a suitable difluorophenyl halide.
Addition of the Ethyl Group: The ethyl group can be added via an alkylation reaction using ethyl halides.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-difluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Copper (Cu), ruthenium (Ru)
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes
Reduction: Formation of corresponding alcohols
Substitution: Formation of various substituted derivatives
Hydrolysis: Formation of corresponding carboxylates or alcohols
Scientific Research Applications
1-(3,4-difluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes, such as cell division or protein synthesis, ultimately resulting in the death of the target organism or cell.
Comparison with Similar Compounds
1-(3,4-difluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of an ethyl group, which may result in different physical and chemical properties.
1-(3,4-difluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide: Contains a carboxamide group instead of a carboxylic acid group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9F2N3O2 |
|---|---|
Molecular Weight |
253.20 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-5-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9F2N3O2/c1-2-9-10(11(17)18)14-15-16(9)6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3,(H,17,18) |
InChI Key |
ZXXUMBOZGLFLNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=C(C=C2)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


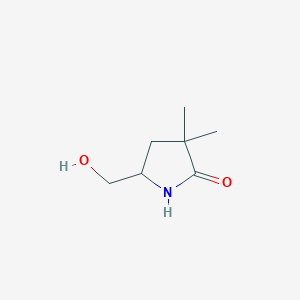
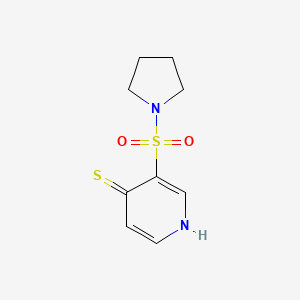



![(4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11812934.png)

